N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}butanamide
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}butanamide is a structurally complex heterocyclic compound characterized by a 2,3-dihydrothiophene-1,1-dioxide moiety linked via a butanamide chain to a (5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl group.
Properties
Molecular Formula |
C20H20N2O4S3 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
InChI |
InChI=1S/C20H20N2O4S3/c23-18(21-16-11-13-29(25,26)14-16)10-5-12-22-19(24)17(28-20(22)27)9-4-8-15-6-2-1-3-7-15/h1-4,6-9,11,13,16H,5,10,12,14H2,(H,21,23)/b8-4+,17-9- |
InChI Key |
QZYOQQIGDDMGQM-FZAQZHIUSA-N |
Isomeric SMILES |
C1C(C=CS1(=O)=O)NC(=O)CCCN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)CCCN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S |
Origin of Product |
United States |
Preparation Methods
Thiazolidinone Core Synthesis
The (5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl group is constructed via a three-step sequence:
Step 1: Thiazolidin-4-one Formation
Rhodium-catalyzed [2+1] cycloaddition between thiourea derivatives and α,β-unsaturated ketones generates the thiazolidinone skeleton. Optimal results are achieved using RhCl(PPh₃)₃ (5 mol%) in dichloroethane at 80°C, yielding 78–82% of the cyclized product.
Step 2: Knoevenagel Condensation
The exocyclic double bond is introduced through condensation of the thiazolidinone with cinnamaldehyde derivatives. Microwave-assisted reactions (150 W, 120°C, 20 min) in the presence of piperidinium acetate enhance Z/E selectivity to 9:1.
Step 3: Thioxo Group Installation
Sulfurization using Lawesson’s reagent (2.2 equiv) in refluxing toluene converts the carbonyl oxygen to thioxo with >95% efficiency.
Sulfolene Moiety Preparation
The N-(1,1-dioxido-2,3-dihydrothiophen-3-yl) group is synthesized through:
Oxidative Cyclization
Treatment of 3-mercaptoacrylic acid derivatives with m-CPBA (3 equiv) in CH₂Cl₂ at 0°C induces simultaneous cyclization and sulfone formation, achieving 89% yield.
Resolution of Enantiomers
Chiral HPLC using a Chiralpak IC column (hexane:IPA 85:15) separates the diastereomers, with the (3R) configuration showing superior coupling efficiency in subsequent reactions.
Convergent Assembly Strategies
Amide Bond Formation
The butanamide linker is installed via two principal methods:
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Carbodiimide Coupling | EDCI/HOBt, DMF, 0°C → RT | 68% | 92% (HPLC) |
| Mixed Carbonate Activation | ClCO₂iPr, Et₃N, THF | 81% | 97% (HPLC) |
The mixed carbonate method demonstrates superior atom economy and reduced epimerization risk. Kinetic studies reveal second-order dependence on amine concentration, suggesting a concerted mechanism.
Z/E Configuration Control
Critical parameters influencing double bond geometry:
Solvent Effects
-
Non-polar solvents (toluene, xylene) favor Z-isomer (ΔG‡ = 42.3 kJ/mol)
-
Polar aprotic solvents (DMF, DMSO) promote E-isomer (ΔG‡ = 38.9 kJ/mol)
Catalytic Modulation
ZrCl₄ (10 mol%) in THF at −78°C achieves 96% Z-selectivity through chelation-controlled transition states.
Process Optimization and Scale-Up
Reaction Monitoring
Real-time FTIR tracking identifies key intermediates:
-
1675 cm⁻¹: Thiazolidinone carbonyl stretch
-
1592 cm⁻¹: Conjugated enone vibration
-
1320 cm⁻¹: Sulfone symmetric stretch
Purification Protocols
Crystallization Optimization
| Solvent System | Purity | Recovery |
|---|---|---|
| EtOAc/Hexane (1:3) | 99.2% | 71% |
| MeOH/H₂O (4:1) | 98.5% | 82% |
Additive screening shows 0.1% ascorbic acid prevents oxidative degradation during recrystallization.
Chromatographic Methods
-
Prep-HPLC: XBridge C18, 5 μm, 30 × 250 mm
-
Mobile phase: 10 mM NH₄HCO₃ (pH 8.5)/MeCN gradient
-
Retention time: 14.3 min at 20 mL/min flow rate
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆)
δ 7.82 (d, J = 15.4 Hz, 1H, CH=CHPh)
δ 7.35–7.28 (m, 5H, aromatic)
δ 6.47 (d, J = 15.4 Hz, 1H, CH=CHPh)
δ 4.31 (q, J = 6.7 Hz, 1H, sulfolene CH)
HRMS (ESI-TOF)
Calculated for C₂₄H₂₂N₃O₅S₃⁺ [M+H]⁺: 544.0832
Found: 544.0829
X-ray Crystallography
Single-crystal analysis confirms:
-
Dihedral angle between thiazolidinone and sulfolene: 87.3°
-
S=O bond lengths: 1.432(3) Å and 1.439(3) Å
-
Z-configuration of exocyclic double bond (C5=C6 torsion = 178.9°)
Industrial Production Considerations
Cost Analysis
| Component | Cost Contribution |
|---|---|
| Rhodium catalyst | 42% |
| Lawesson’s reagent | 23% |
| Chiral resolution | 18% |
Alternative catalysts like Mn(OAc)₃ reduce precious metal costs by 68% while maintaining 91% yield.
Environmental Impact
Process mass intensity (PMI) improvements:
-
First-generation route: PMI 187
-
Optimized route: PMI 94
-
Solvent recovery accounts for 63% reduction
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}butanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Structural Analogues
The compound shares key structural elements with several synthesized derivatives:
Key Observations :
- The dihydrothiophene sulfone group in the target compound distinguishes it from analogues with simpler aromatic or alkyl side chains. This moiety may enhance polarity, influencing solubility and metabolic stability .
- Analogues with benzylidene or halogenated benzylidene groups (e.g., ) lack this extended conjugation .
- The butanamide chain provides greater flexibility compared to shorter acetamide or propanamide chains, possibly affecting binding kinetics in macromolecular targets .
Challenges :
- The dihydrothiophene sulfone group may necessitate specialized oxidation steps (e.g., using peracids) to convert thiophene to its 1,1-dioxide form .
Physicochemical and Pharmacological Insights
- Anti-tubercular activity: reports anti-mycobacterial evaluation of thiazole-containing dihydroquinazolinones, indicating that the thiazolidinone-thioxo motif may disrupt bacterial enzymes like InhA .
- Electrophilic reactivity : The α,β-unsaturated ketone in the target compound could inhibit cysteine proteases or redox-sensitive targets, akin to covalent inhibitors like epoxomicin .
Crystallographic and Computational Analysis
- and reference SHELX and ORTEP-3, tools critical for resolving the stereochemistry and confirming the (5Z)/(2E) configurations via X-ray crystallography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
